2-(3,4-Dimethoxyphenylthio)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

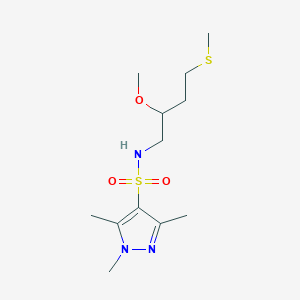

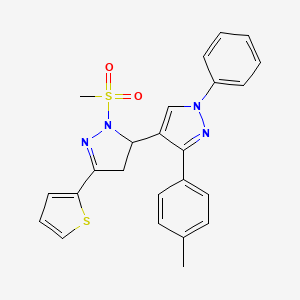

2-(3,4-Dimethoxyphenylthio)acetic acid is a chemical compound with the molecular formula C10H12O4S . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 2-(3,4-Dimethoxyphenylthio)acetic acid consists of 10 carbon atoms, 12 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact structural details are not provided in the searched resources.Physical And Chemical Properties Analysis

2-(3,4-Dimethoxyphenylthio)acetic acid is a white to light beige crystalline powder . Its molecular weight is 228.27 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.Scientific Research Applications

Biochemical Research

2-(3,4-Dimethoxyphenylthio)acetic acid is utilized in biochemical research as a building block for synthesizing more complex molecules. Its thioether and carboxylic acid functional groups make it a versatile intermediate in the construction of pharmacologically active compounds or biochemical probes .

Pharmacology

In pharmacological studies, this compound serves as a precursor for the synthesis of various drugs. Its structural components are valuable for creating molecules that can interact with biological systems, potentially leading to the development of new medications .

Organic Synthesis

This chemical is a key reagent in organic synthesis. It’s involved in reactions that form carbon-sulfur bonds, which are crucial in the production of certain organic molecules. Its role in the synthesis of sulfur-containing compounds is significant due to the importance of these compounds in various chemical industries .

Agricultural Research

Researchers in agriculture might explore the use of 2-(3,4-Dimethoxyphenylthio)acetic acid in the synthesis of agrochemicals. Its properties could be beneficial in creating new pesticides or herbicides that are more effective and environmentally friendly .

Material Science

In material science, this compound could be investigated for its potential in creating new polymers or coatings. The presence of dimethoxy groups might influence the solubility and reactivity of the compound, making it useful in the development of specialized materials .

Environmental Applications

The environmental applications of 2-(3,4-Dimethoxyphenylthio)acetic acid may include its use as a model compound for studying the environmental fate of similar organic chemicals. Understanding its breakdown and interaction with environmental factors can provide insights into pollution control and remediation efforts .

Safety and Hazards

2-(3,4-Dimethoxyphenylthio)acetic acid is classified as having acute toxicity when ingested . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapours, or spray, and avoiding contact with skin and eyes .

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-13-8-4-3-7(5-9(8)14-2)15-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVXBTSSFGHHBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)SCC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenylthio)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2961467.png)

![1-(4-chlorobenzyl)-3'-(3,4-dimethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2961479.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2961484.png)